molecular formula C9H12N4 B15240281 5-(Pyridin-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine

5-(Pyridin-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine

Cat. No.: B15240281
M. Wt: 176.22 g/mol
InChI Key: YIYADDBXNBJTCK-UHFFFAOYSA-N
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Description

5-(Pyridin-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine is a heterocyclic compound that features a pyridine ring fused to a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine typically involves the condensation of pyridine-4-carbaldehyde with guanidine under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which subsequently undergoes cyclization to yield the desired tetrahydropyrimidine derivative. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine-N-oxide derivatives.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are commonly used under basic or acidic conditions.

Major Products

The major products formed from these reactions include pyridine-N-oxide derivatives, piperidine derivatives, and various substituted pyridine compounds .

Scientific Research Applications

5-(Pyridin-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Pyridin-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid
  • N-(Pyridin-4-yl)pyridin-4-amine
  • 5-(4-Pyridinyl)-1,2,4-triazole derivatives

Uniqueness

5-(Pyridin-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine is unique due to its tetrahydropyrimidine ring, which imparts distinct chemical and biological properties compared to other pyridine derivatives. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for drug discovery and materials science .

Properties

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

5-pyridin-4-yl-1,4,5,6-tetrahydropyrimidin-2-amine

InChI

InChI=1S/C9H12N4/c10-9-12-5-8(6-13-9)7-1-3-11-4-2-7/h1-4,8H,5-6H2,(H3,10,12,13)

InChI Key

YIYADDBXNBJTCK-UHFFFAOYSA-N

Canonical SMILES

C1C(CN=C(N1)N)C2=CC=NC=C2

Origin of Product

United States

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